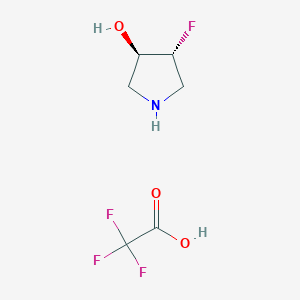
(3R,4R)-4-fluoropyrrolidin-3-ol, trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4R)-4-fluoropyrrolidin-3-ol, trifluoroacetic acid is a chemical compound that features a fluorinated pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-4-fluoropyrrolidin-3-ol, trifluoroacetic acid typically involves the fluorination of pyrrolidine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of trifluoroacetic acid as a solvent or reagent can also facilitate the reaction by stabilizing intermediates and enhancing the overall efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions or amines replace the fluorine atom, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, (3R,4R)-4-fluoropyrrolidin-3-ol, trifluoroacetic acid is used as a building block for the synthesis of more complex molecules. Its fluorinated structure can impart unique properties to the resulting compounds, such as increased metabolic stability and altered electronic characteristics.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. Its fluorinated nature can enhance binding affinity and selectivity towards specific biological targets.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure can be leveraged to develop new therapeutic agents with improved efficacy and reduced side effects.
Industry: The compound is used in the development of specialty chemicals and materials, where its fluorinated structure can provide desirable properties such as increased chemical resistance and thermal stability.
Wirkmechanismus
The mechanism by which (3R,4R)-4-fluoropyrrolidin-3-ol, trifluoroacetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity. The trifluoroacetic acid moiety can further stabilize the compound and facilitate its transport across biological membranes.
Vergleich Mit ähnlichen Verbindungen
4-fluoropyrrolidine: Lacks the hydroxyl group and trifluoroacetic acid moiety, resulting in different chemical and biological properties.
3-hydroxypyrrolidine: Lacks the fluorine atom, leading to reduced metabolic stability and altered reactivity.
Trifluoroacetic acid derivatives: Compounds with similar trifluoroacetic acid moieties but different core structures.
Uniqueness: (3R,4R)-4-fluoropyrrolidin-3-ol, trifluoroacetic acid is unique due to its combination of a fluorinated pyrrolidine ring and a trifluoroacetic acid moiety. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Eigenschaften
IUPAC Name |
(3R,4R)-4-fluoropyrrolidin-3-ol;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FNO.C2HF3O2/c5-3-1-6-2-4(3)7;3-2(4,5)1(6)7/h3-4,6-7H,1-2H2;(H,6,7)/t3-,4-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOZRFGMMXWEKK-VKKIDBQXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














